

An In-depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Cat. No.: B1359324

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3,4-(Ethylenedioxy)-4'-iodobenzophenone**, a synthetic organic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

3,4-(Ethylenedioxy)-4'-iodobenzophenone, with the IUPAC name (2,3-dihydrobenzo[b][1,2]dioxin-6-yl)(4-iodophenyl)methanone, is an aromatic ketone derivative. The presence of the rigid 3,4-ethylenedioxy group and the 4'-iodo substituent on the benzophenone scaffold imparts unique electronic and steric properties that are of interest for chemical synthesis and biological applications.

Table 1: Physicochemical Properties of **3,4-(Ethylenedioxy)-4'-iodobenzophenone**

| Property | Value | Source |
|-------------------|--|-------------------|
| IUPAC Name | (2,3-dihydrobenzo[b][1] [2]dioxin-6-yl)(4- iodophenyl)methanone | - |
| CAS Number | 951885-23-7 | [1] |
| Molecular Formula | C ₁₅ H ₁₁ IO ₃ | [1] |
| Molecular Weight | 382.15 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. | General knowledge |

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)

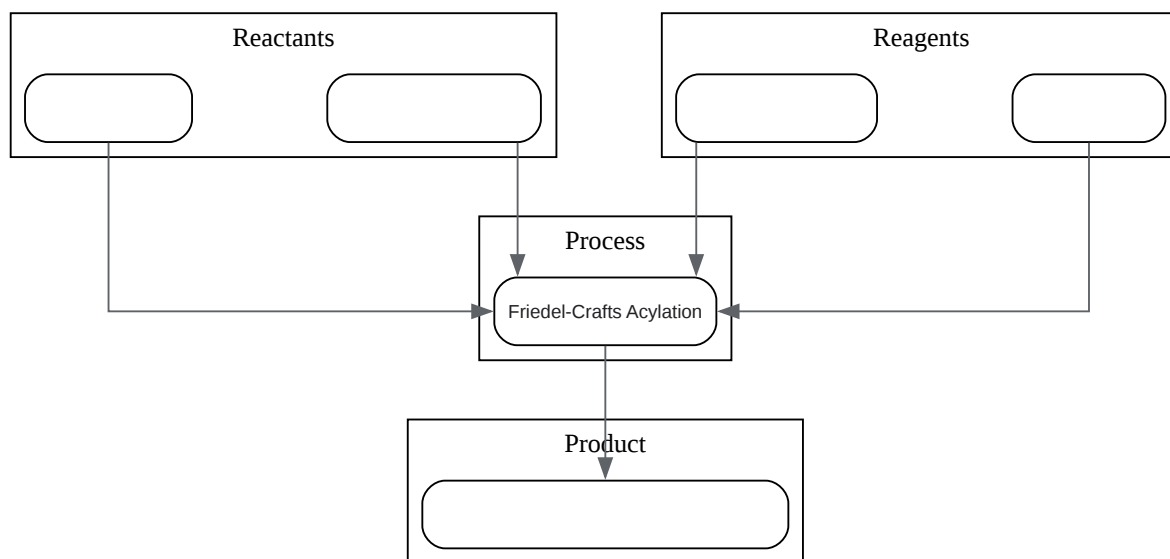
| Technique | Expected Peaks/Signals |
|-----------------------------|--|
| ^1H NMR | Signals corresponding to the aromatic protons on both phenyl rings and the methylene protons of the ethylenedioxy group. The protons on the iodinated ring are expected to be in the range of δ 7.8-8.0 ppm (d) and δ 7.2-7.4 ppm (d). The protons on the ethylenedioxy-substituted ring are expected around δ 7.3-7.5 ppm (m) and δ 6.9-7.1 ppm (d). The ethylenedioxy protons should appear as a singlet or a multiplet around δ 4.3 ppm. |
| ^{13}C NMR | Carbonyl carbon signal around δ 194-196 ppm. Signals for the aromatic carbons, with the carbon attached to the iodine being significantly shifted. Signals for the methylene carbons of the ethylenedioxy group are expected around δ 64-65 ppm. |
| IR (KBr, cm^{-1}) | A strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretch is expected around 1650-1670 cm^{-1} . Bands corresponding to C-O-C stretching of the ethylenedioxy group and C-I stretching will also be present. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions. |
| Mass Spec. (ESI-MS) | Expected $[\text{M}+\text{H}]^+$ peak at m/z 383.9771. |

Synthesis and Experimental Protocols

The synthesis of **3,4-(Ethylenedioxy)-4'-iodobenzophenone** can be achieved through a Friedel-Crafts acylation reaction. This common and versatile method for forming carbon-carbon bonds to aromatic rings is a cornerstone of organic synthesis.

Proposed Synthetic Pathway

The primary route for the synthesis involves the acylation of 1,4-benzodioxan with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3,4-(Ethylenedioxy)-4'-iodobenzophenone**.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 1,4-Benzodioxan
- 4-Iodobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous

- Hydrochloric acid (HCl), 2M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol for recrystallization

Procedure:

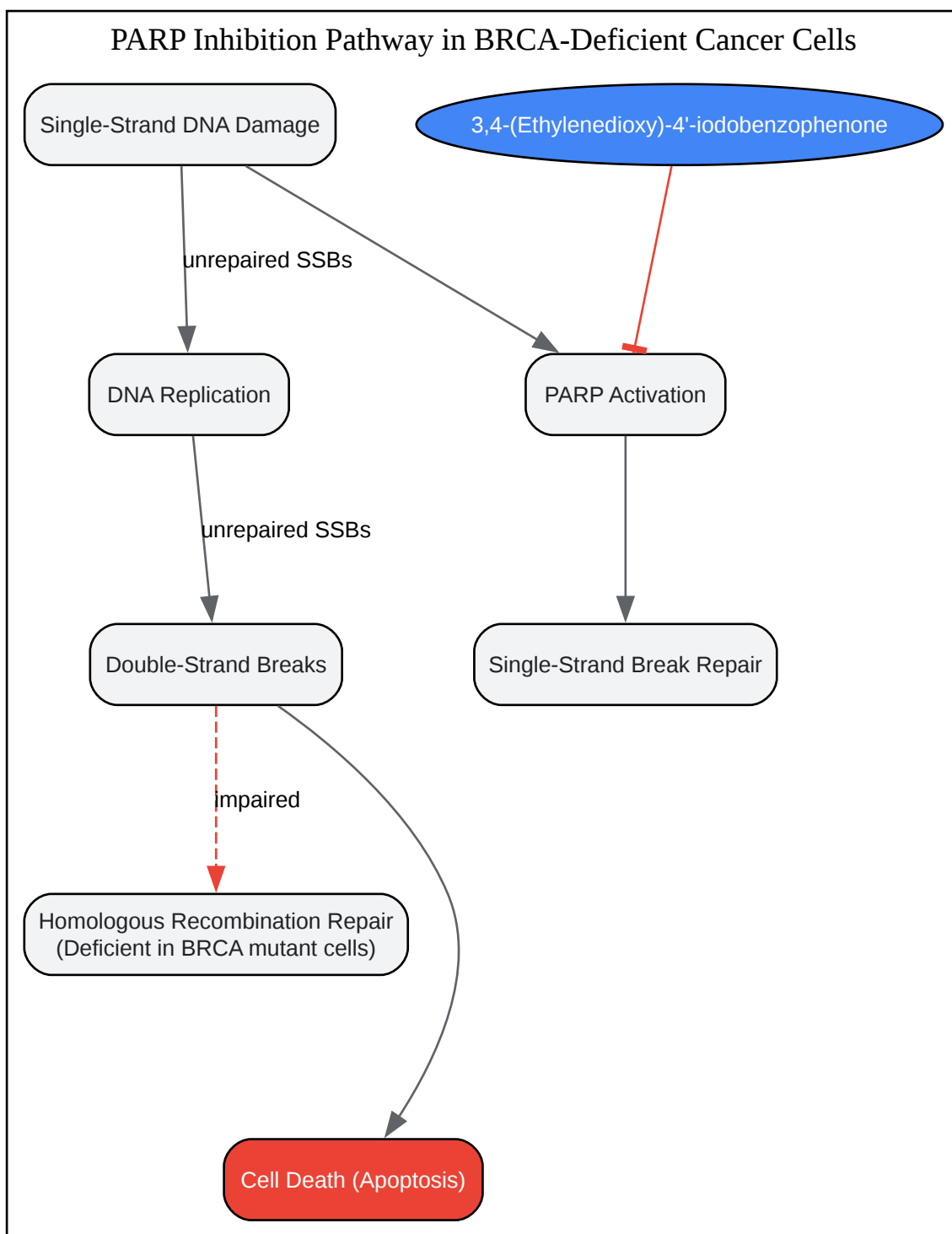
- To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise.
- The resulting mixture is stirred for 15 minutes at 0 °C, after which a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and 2M HCl.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from ethanol to afford the pure **3,4-(Ethylenedioxy)-4'-iodobenzophenone**.

Biological Activity and Mechanism of Action

Benzophenone-based compounds have been investigated for a wide range of biological activities. Notably, derivatives of the 2,3-dihydrobenzo[b][1][2]dioxine scaffold have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.

Potential as a PARP Inhibitor

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Given the structural similarities of the 2,3-dihydrobenzo[b][1][2]dioxine moiety to known PARP inhibitors, it is hypothesized that **3,4-(Ethylenedioxy)-4'-iodobenzophenone** may also exhibit PARP inhibitory activity.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via PARP inhibition.

Reported Biological Data

Preliminary studies on **3,4-(Ethylenedioxy)-4'-iodobenzophenone** have indicated potential anticancer activity.

Table 3: In Vitro Anticancer Activity

| Cell Line | Activity | IC ₅₀ (μM) |
|-----------------------|-------------------|-----------------------|
| MCF-7 (Breast Cancer) | Antiproliferative | 15 |
| T47D (Breast Cancer) | Cytotoxicity | 20 |

Conclusion

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a versatile scaffold with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its synthesis is accessible through standard organic chemistry techniques. The structural similarity to known PARP inhibitors suggests a plausible mechanism of action that warrants further investigation. The in vitro data supports its potential as a lead compound for the development of novel therapeutics. Future work should focus on the detailed biological evaluation of this compound and its analogs to fully elucidate their mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359324#3-4-ethylenedioxy-4-iodobenzophenone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com